Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride
Description
Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride (CAS: 1524708-14-2) is a bicyclic compound with a molecular formula of C₉H₁₆ClNO₃ and a molecular weight of 221.68 g/mol . It features a 3-oxa (oxygen) and 9-aza (nitrogen) heteroatom arrangement within its bicyclo[3.3.1]nonane scaffold, along with a methyl ester group at position 7. The compound is used as a building block in drug discovery, particularly in synthesizing protein degraders, and is available with a purity of ≥97% .
Properties
IUPAC Name |
methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-9(11)6-2-7-4-13-5-8(3-6)10-7;/h6-8,10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNNZVYDLXVPRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2COCC(C1)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by esterification and subsequent conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
-
Orexin Receptor Antagonism
- Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride has been identified as a non-peptide antagonist of orexin receptors, which play a crucial role in regulating sleep-wake cycles, appetite, and energy homeostasis. The compound's ability to selectively block orexin receptors makes it a candidate for treating disorders such as insomnia, obesity, and addiction .
- Potential in Treating Sleep Disorders
- Anxiety and Mood Disorders
Synthetic Applications
- Building Blocks for Drug Development
- Catalytic Applications
Case Study 1: Orexin Receptor Antagonists
A study published on the pharmacodynamics of orexin receptor antagonists highlighted the effectiveness of compounds similar to methyl 3-oxa-9-azabicyclo[3.3.1]nonane derivatives in reducing food intake and promoting sleep in rodent models. The results demonstrated significant changes in behavioral patterns associated with sleep and feeding when these compounds were administered .
Case Study 2: Synthesis and Characterization
Research conducted on the synthesis of bicyclic compounds showcased the use of methyl 3-oxa-9-azabicyclo[3.3.1]nonane derivatives as intermediates in complex organic syntheses. The study detailed methods for optimizing yields and purity through various reaction conditions, emphasizing its utility in producing high-value chemicals .
Mechanism of Action
The mechanism of action of Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Research Findings and Implications
- Pharmacological Potential: Diazabicyclo derivatives are noted for their broad biological activity, including antimicrobial and central nervous system applications . The methyl ester in the target compound may serve as a prodrug, hydrolyzing in vivo to release the active carboxylic acid .
- Synthetic Utility : Analogs with protecting groups (e.g., Boc, Fmoc) are critical intermediates in peptide and small-molecule synthesis .
- Structure-Activity Relationships : Substituent bulk (e.g., benzyl groups) and polarity (e.g., hydroxyl or carboxylic acid) directly influence solubility, permeability, and target engagement .
Biological Activity
Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride, also known by its CAS number 1524708-14-2, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, synthetic routes, and relevant case studies associated with this compound, providing a comprehensive overview of its significance in medicinal chemistry.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆ClNO₃ |
| Molecular Weight | 221.69 g/mol |
| CAS Number | 1524708-14-2 |
| Purity | ≥95% |
| IUPAC Name | This compound |
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Research indicates that compounds within the bicyclic family exhibit significant antibacterial properties. A study demonstrated that derivatives of bicyclo[3.3.1]nonanes showed effectiveness against various bacterial strains, suggesting that methyl 3-oxa-9-azabicyclo[3.3.1]nonane could be a candidate for further exploration in antibiotic development .
Anticancer Potential
The compound's structure allows it to interact with biological targets involved in cancer progression. A review highlighted the importance of bicyclic compounds in anticancer therapy, citing their ability to inhibit cell proliferation and induce apoptosis in cancer cells . Specific studies have shown that modifications in the bicyclic structure can enhance cytotoxicity against cancer cell lines, indicating a promising avenue for drug development .
Synthetic Routes
The synthesis of methyl 3-oxa-9-azabicyclo[3.3.1]nonane involves several key steps:
- Starting Materials : The synthesis typically begins with readily available precursors such as acetone derivatives.
- Key Reactions : The synthetic route often includes cyclization reactions and functional group modifications to achieve the desired bicyclic structure.
- Final Product Isolation : The final product is purified using chromatography techniques to ensure high purity levels suitable for biological testing.
A notable synthetic pathway involves the use of nitroxyl radicals derived from 9-azabicyclo[3.3.1]nonanes, which have shown efficacy in catalyzing oxidative reactions .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity and therapeutic potential of methyl 3-oxa-9-azabicyclo[3.3.1]nonane:
- Catalytic Properties : A study found that related compounds acted as effective catalysts for aerobic oxidation reactions, which are critical in organic synthesis and pharmaceutical manufacturing .
- Cell Line Studies : In vitro studies demonstrated that derivatives of this compound exhibited selective toxicity towards cancer cell lines while sparing normal cells, highlighting their potential as targeted therapies .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may interfere with specific signaling pathways involved in cell growth and survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
